molecular formula C6H14N2O B12442862 (1-Aminopiperidin-4-yl)methanol

(1-Aminopiperidin-4-yl)methanol

Cat. No.: B12442862
M. Wt: 130.19 g/mol
InChI Key: LBVKEILTXKBGTC-UHFFFAOYSA-N
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Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(1-aminopiperidin-4-yl)methanol

InChI

InChI=1S/C6H14N2O/c7-8-3-1-6(5-9)2-4-8/h6,9H,1-5,7H2

InChI Key

LBVKEILTXKBGTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopiperidin-4-yl)methanol can be achieved through various methods. One common approach involves the reduction of piperidin-4-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) . Another method involves the direct amination of piperidine derivatives using ammonia or amines under suitable conditions .

Industrial Production Methods: Industrial production of (1-Aminopiperidin-4-yl)methanol typically involves large-scale synthesis using efficient catalytic processes. The use of phenylsilane as a key reagent in the cyclization and reduction steps has been reported to be effective for the preparation of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: (1-Aminopiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidin-4-one derivatives.

    Reduction: Reduction reactions can yield different piperidine derivatives with varying substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .

Biological Activity

(1-Aminopiperidin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(1-Aminopiperidin-4-yl)methanol is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of an amino group and a hydroxymethyl group enhances its potential interactions with biological targets.

Molecular Formula

  • Chemical Formula : C6_6H14_14N2_2O
  • Molecular Weight : 142.19 g/mol

Antimicrobial Activity

Research indicates that (1-Aminopiperidin-4-yl)methanol exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, a study highlighted its ability to inhibit the growth of specific Gram-positive and Gram-negative bacteria.

NMDA Receptor Antagonism

The compound has also been investigated for its role as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function, making them important targets in neuropharmacology. Studies have shown that (1-Aminopiperidin-4-yl)methanol can modulate these receptors, potentially offering therapeutic benefits in neurological disorders .

Case Studies

Several studies have explored the pharmacological effects of (1-Aminopiperidin-4-yl)methanol:

  • Study on Antimicrobial Effects :
    • Objective : Evaluate the antimicrobial efficacy against various pathogens.
    • Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
    • : Suggests potential as a lead compound for new antimicrobial agents.
  • Neuropharmacological Study :
    • Objective : Assess the effects on NMDA receptor activity.
    • Methodology : In vitro assays measuring receptor binding and activity modulation.
    • Findings : Showed competitive antagonism at NMDA receptors, indicating potential use in conditions like Alzheimer's disease .

The biological activities of (1-Aminopiperidin-4-yl)methanol can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • NMDA Receptor Interaction : The compound may bind to the receptor's allosteric sites, altering ion flow and neurotransmitter signaling.

Research Findings Summary

Study FocusKey FindingsReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
NMDA Receptor AntagonismCompetitive antagonist with potential neuroprotective effects
General Pharmacological ProfilePotential for further drug development

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